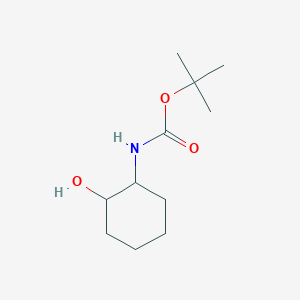

tert-Butyl (2-hydroxycyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557976 | |

| Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477584-30-8 | |

| Record name | tert-Butyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (2-hydroxycyclohexyl)carbamate CAS number

An In-Depth Technical Guide to tert-Butyl (2-hydroxycyclohexyl)carbamate: Synthesis, Applications, and Core Concepts for Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of tert-Butyl (2-hydroxycyclohexyl)carbamate, a versatile class of chiral building blocks crucial in modern organic synthesis and pharmaceutical development. We will move beyond simple data recitation to explore the underlying chemical principles, strategic considerations in synthesis, and practical applications that make this scaffold valuable for researchers, scientists, and drug development professionals.

Core Structural Significance and Chemical Identity

At its heart, tert-Butyl (2-hydroxycyclohexyl)carbamate is a cyclohexane ring featuring a vicinal, or 1,2-, amino alcohol functionality. The amine is protected by a tert-butoxycarbonyl (Boc) group, one of the most common and strategically important protecting groups in organic chemistry. The presence of two adjacent stereocenters (at C1 and C2) means the molecule can exist as different stereoisomers (cis/trans, and their respective enantiomers), a feature that is fundamental to its application in asymmetric synthesis.

The strategic importance of this structure lies in the orthogonal nature of its functional groups. The Boc-protected amine is stable under a wide range of reaction conditions but can be deprotected cleanly under acidic conditions. The secondary alcohol, meanwhile, is available for a host of transformations, such as oxidation, etherification, or esterification. This functional dichotomy allows for precise, stepwise molecular construction.

Caption: General chemical structure and key functional regions.

Physicochemical Properties and Identification

The specific properties of tert-Butyl (2-hydroxycyclohexyl)carbamate are dependent on its stereochemistry. As this is not a single compound but a class of isomers, it is crucial to identify them by their unique Chemical Abstracts Service (CAS) number.

| Isomer/Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |

| trans-(1R,2R)-tert-Butyl (2-hydroxycyclohexyl)carbamate | 145166-06-9[1] | C₁₁H₂₁NO₃ | 215.29 | Not specified |

| trans-(1S,2S)-tert-Butyl (2-hydroxycyclohexyl)carbamate | 145166-06-9[1] | C₁₁H₂₁NO₃ | 215.29 | Not specified |

| cis-(1R,2S)-tert-Butyl (2-hydroxycyclohexyl)carbamate | 291533-28-3[2] | C₁₁H₂₁NO₃ | 215.29 | Not specified |

| Racemic trans-tert-Butyl (2-hydroxycyclohexyl)carbamate | 121282-70-0[3] | C₁₁H₂₁NO₃ | 215.29 | Not specified |

| tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | 929693-30-1[4][5] | C₁₄H₂₆N₂O₄ | 286.37 | White Powder[5] |

Note: The same CAS number (145166-06-9) is often used for both trans enantiomers, requiring specific notation of the stereochemistry by the supplier.

Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), with mass spectrometry confirming the molecular weight. Spectroscopic data for various derivatives can be found in chemical databases.[6][7]

Synthesis and Stereochemical Control: A Scientist's Perspective

The synthesis of a specific stereoisomer of tert-Butyl (2-hydroxycyclohexyl)carbamate is a non-trivial challenge that showcases core principles of modern organic synthesis. The primary goal is to control the relative and absolute stereochemistry of the C1 amine and C2 hydroxyl groups.

Conceptual Workflow: From Precursor to Product

A common and logical synthetic approach begins with a protected amino ketone, which is then subjected to a stereoselective reduction. This strategy is effective because the ketone provides a prochiral center that can be influenced by various reagents or catalysts to favor the formation of one alcohol diastereomer over another.

Caption: General synthetic and resolution workflow.

Protocol Example: Enzymatic Kinetic Resolution

For achieving high enantiopurity, enzymatic kinetic resolution (EKR) is a powerful and green chemistry-aligned technique. This method exploits the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. The resulting ester and the unreacted alcohol are easily separable.[8]

Objective: To resolve racemic tert-Butyl (2-hydroxycyclohexyl)carbamate into its constituent enantiomers.

Materials:

-

Racemic tert-Butyl (2-hydroxycyclohexyl)carbamate

-

Lipase, e.g., Candida antarctica Lipase B (CAL-B)[8]

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene or THF)

-

Standard glassware for organic synthesis

-

Chromatography system for separation (e.g., silica gel column)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic carbamate (1.0 eq) in the anhydrous organic solvent.

-

Addition of Reagents: Add the acylating agent, vinyl acetate (typically >2.0 eq), to the solution. This is often used in excess to drive the reaction forward.

-

Enzyme Introduction: Add the lipase (e.g., CAL-B, often immobilized on a support) to the reaction mixture. The amount is typically determined by weight percent relative to the substrate.

-

Monitoring: Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using an appropriate analytical technique, such as chiral HPLC or TLC. The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the product and the remaining starting material.

-

Workup: Once ~50% conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.

-

Purification: The resulting mixture contains the acylated carbamate (one enantiomer) and the unreacted alcohol (the other enantiomer). These two compounds have different polarities and can be readily separated using standard column chromatography.

-

Deprotection (if needed): The acylated product can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol) to yield the other pure enantiomer.

Causality Behind Choices:

-

Why CAL-B? Candida antarctica Lipase B is renowned for its broad substrate scope and high enantioselectivity in resolving secondary alcohols.[8]

-

Why Vinyl Acetate? The byproduct of acylation with vinyl acetate is acetaldehyde, which is volatile and easily removed, thus preventing a reversible reaction and simplifying purification.

-

Why Stop at 50% Conversion? In a perfect kinetic resolution, the enzyme reacts with only one enantiomer. At 50% conversion, all of the "fast-reacting" enantiomer has been converted to the ester, leaving behind the pure "slow-reacting" enantiomer. Pushing the reaction further would result in the enzyme slowly acylating the second enantiomer, reducing its enantiopurity.

Core Applications in Drug Development and Asymmetric Catalysis

The true value of tert-Butyl (2-hydroxycyclohexyl)carbamate lies in its application as a versatile chiral building block. Its pre-defined stereochemistry can be transferred into a more complex target molecule, saving synthetic steps and avoiding costly chiral separations at later stages.

Case Study: Intermediate in Edoxaban Synthesis

A substituted derivative, tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is a crucial intermediate in the synthesis of Edoxaban.[9] Edoxaban is an oral anticoagulant that acts as a direct factor Xa inhibitor. The specific stereochemistry of the cyclohexyl ring is critical for its binding affinity and pharmacological activity. The use of this pre-formed chiral intermediate ensures the correct stereochemical configuration in the final active pharmaceutical ingredient (API).[9]

Caption: Role as a key intermediate in Edoxaban synthesis.[9]

Broader Synthetic Utility

Beyond specific API synthesis, this class of compounds serves multiple roles:

-

Chiral Ligands: The amino alcohol motif is a classic backbone for chiral ligands used in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the outcome of a reaction.[10]

-

Protecting Group Strategy: The Boc group allows the amine to be masked while other chemical transformations are performed on the hydroxyl group or other parts of a molecule.[10]

-

Scaffold for Complex Molecules: It serves as a rigid and stereochemically defined starting point for the synthesis of natural products and other complex organic molecules.[11][12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While specific hazards depend on the exact isomer and any additional functional groups, general safety protocols should always be followed.

Hazard and Precautionary Summary

The following is a generalized summary based on available Safety Data Sheets (SDS) for related compounds.[13][14][15][16] Users must consult the specific SDS for the exact CAS number they are handling.

| Hazard Class | GHS Statements (Example) |

| Hazard Statements (H) | H302: Harmful if swallowed.[13][14] H315: Causes skin irritation.[13][16] H319: Causes serious eye irritation.[13][16] H335: May cause respiratory irritation.[13][16] |

| Precautionary Statements (P) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][16] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid formation of dust and aerosols.[14] Wash hands thoroughly after handling.[13]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of contaminated material and containers in accordance with local, regional, and national regulations. Do not let product enter drains.[14]

Conclusion and Future Outlook

tert-Butyl (2-hydroxycyclohexyl)carbamate and its derivatives represent more than just another chemical intermediate; they are enabling tools for precision in chemical synthesis. Their value is rooted in the strategic combination of a robust protecting group, a reactive hydroxyl function, and, most importantly, a stereochemically defined chiral scaffold. From facilitating academic explorations in asymmetric catalysis to enabling the large-scale production of life-saving medicines like Edoxaban, this humble building block has a significant impact.

Future research will likely focus on developing even more efficient and stereoselective synthetic routes to these compounds and expanding their application as ligands and organocatalysts. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile and reliable chiral building blocks like tert-Butyl (2-hydroxycyclohexyl)carbamate will only increase.

References

-

Pharmaffiliates. tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. [Link]

-

Struchem. tert-butyl N-[(1R, 2S)-2-hydroxycyclohexyl]carbamate, min 97%, 10 grams. [Link]

-

iChemical. tert-butyl {(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-hydroxycyclohexylcarbonyl}carbamate, CAS No. 929693-30-1. [Link]

-

Oakwood Chemical. tert-Butyl (trans-2-hydroxycyclohexyl)carbamate. [Link]

-

ChemSino. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

-

Angene Chemical. Safety Data Sheet - tert-butyl (cis-4-hydroxycyclohexyl)carbamate. [Link]

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

-

PubChemLite. Tert-butyl n-[(2-hydroxycyclohexyl)methyl]carbamate (C12H23NO3). [Link]

-

PubChem. tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. [Link]

-

MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

- Google Patents.

-

SpectraBase. Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition. [Link]gov/pmc/articles/PMC3732001/)

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-Butyl (trans-2-hydroxycyclohexyl)carbamate [oakwoodchemical.com]

- 4. 929693-30-1 Cas No. | tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | Matrix Scientific [matrixscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tert-Butyl ((1R,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate(1268512-14-6) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. Buy tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate | 145166-06-9 [smolecule.com]

- 11. nbinno.com [nbinno.com]

- 12. CAS 1490171-95-3: tert-butyl N-{[2-(hydroxymethyl)cyclohe… [cymitquimica.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

The Versatile Building Block: A Technical Guide to tert-Butyl (2-hydroxycyclohexyl)carbamate

Introduction

In the landscape of modern pharmaceutical development and complex organic synthesis, the strategic use of specialized molecular scaffolds is paramount. Among these, tert-Butyl (2-hydroxycyclohexyl)carbamate stands out as a pivotal intermediate. Its utility is anchored in its bifunctional nature: a cyclohexane ring providing a defined three-dimensional structure, a hydroxyl group offering a reactive site for further elaboration, and a crucial amine functionality masked by a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination allows for sequential and controlled chemical transformations, making it an invaluable asset for medicinal chemists and process development scientists. This guide provides an in-depth exploration of the molecular characteristics, synthesis, and critical applications of this versatile building block, with a focus on the causality behind its widespread use in drug discovery.

Physicochemical and Structural Properties

The fundamental properties of tert-Butyl (2-hydroxycyclohexyl)carbamate are dictated by its molecular structure. The presence of stereocenters in the cyclohexane ring means that the compound can exist as different stereoisomers (e.g., cis and trans diastereomers, and their respective enantiomers). The specific isomer used is critical for the stereochemical outcome of the final active pharmaceutical ingredient (API). The trans isomer is frequently utilized in synthetic applications.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C11H21NO3 | [1][3] |

| Molecular Weight | 215.29 g/mol | [1][3] |

| CAS Number | 121282-70-0 (trans isomer) | [2][3] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in many organic solvents like dichloromethane, ethyl acetate, and methanol. |

It is important to note that derivatives of this core structure, such as those with additional substitutions on the cyclohexane ring, will have different molecular weights and properties. For instance, a dimethylcarbamoyl-substituted derivative has a molecular weight of 286.37 g/mol .[4]

Synthesis and Mechanistic Considerations

The most common and direct route to synthesize tert-Butyl (2-hydroxycyclohexyl)carbamate is through the N-protection of 2-aminocyclohexanol. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is a deliberate one, favored for its operational simplicity and the stability of the resulting carbamate.

Experimental Protocol: Synthesis of trans-tert-Butyl (2-hydroxycyclohexyl)carbamate

-

Dissolution: Dissolve trans-2-aminocyclohexanol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the highly reactive Boc anhydride.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the proton released from the amine, driving the reaction to completion.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C. The dropwise addition and low temperature help to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure tert-Butyl (2-hydroxycyclohexyl)carbamate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Boc protection of trans-2-aminocyclohexanol.

The Gatekeeper of Reactivity: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, and for good reason. Its strategic value lies in its ability to be introduced under mild conditions and its remarkable stability to a wide range of reagents, including nucleophiles and bases.[5] This stability allows for chemical modifications at other parts of the molecule, such as the hydroxyl group, without affecting the protected amine.

Mechanism of Boc Protection

The protection reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl leaving group. The released proton is neutralized by the base present in the reaction mixture.[6]

Caption: Role of the Boc-protected cyclohexane scaffold in Edoxaban synthesis.

Analytical Characterization

The identity and purity of tert-Butyl (2-hydroxycyclohexyl)carbamate are unequivocally confirmed through a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), protons on the cyclohexane ring, and the proton of the hydroxyl group. ¹³C NMR will similarly display distinct peaks for the carbons of the tert-butyl group, the carbamate carbonyl, and the cyclohexane ring. *[7] Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the O-H stretch of the hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Conclusion

tert-Butyl (2-hydroxycyclohexyl)carbamate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The orthogonal reactivity endowed by the hydroxyl group and the robust, yet readily cleavable, Boc-protected amine makes it an exceptionally versatile tool for the construction of complex, high-value molecules. Its role in the synthesis of pharmaceuticals like Edoxaban underscores its importance in modern drug development, enabling chemists to navigate complex synthetic pathways with precision and efficiency. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-designed building blocks will undoubtedly expand, paving the way for future innovations in medicine and materials science.

References

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).

-

Supporting Information. Characterization Data of the Products. [Link]

-

Oakwood Chemical. tert-Butyl (trans-2-hydroxycyclohexyl)carbamate. [Link]

-

PubChem. tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. [Link]

-

Chinese Journal of Pharmaceuticals. Research Progress on the Synthesis of Edoxaban. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Boc-(+/-)-trans-2-aminocyclohexanol | 121282-70-0 [chemicalbook.com]

- 3. tert-Butyl (trans-2-hydroxycyclohexyl)carbamate [oakwoodchemical.com]

- 4. tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | C14H26N2O4 | CID 58084196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (2-hydroxycyclohexyl)carbamate

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural characterization of molecular entities is paramount. Carbamates, particularly those bearing hydroxyl functionalities, are prevalent structural motifs in a wide array of therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in their synthesis, offering robust protection under various conditions while allowing for mild and selective removal. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning employed in the complete structure elucidation of tert-butyl (2-hydroxycyclohexyl)carbamate, a molecule that serves as an excellent case study due to the presence of stereoisomers.

This document deviates from a rigid, templated approach to offer a narrative that mirrors the logical workflow of a senior application scientist. We will delve into the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system, grounded in authoritative scientific principles.

The Foundational Synthesis: A Tale of Two Isomers

The journey to elucidating the structure of tert-butyl (2-hydroxycyclohexyl)carbamate begins with its synthesis. The cyclohexane ring's 1,2-disubstitution pattern gives rise to two diastereomers: cis and trans. Understanding the synthetic route is crucial as it often provides the first clues about the likely stereochemical outcome. The most common and reliable method involves the protection of the corresponding cis- and trans-2-aminocyclohexanols.

Experimental Protocol: Synthesis of cis- and trans-tert-Butyl (2-hydroxycyclohexyl)carbamate

This protocol outlines a general yet robust procedure for the synthesis of both the cis and trans isomers, starting from the corresponding aminocyclohexanols.

Step 1: Synthesis of cis- and trans-2-Aminocyclohexanol

The synthesis of the precursor aminocyclohexanols can be achieved through various methods. A common approach involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1][2] Alternatively, resolution of racemic mixtures can be employed to obtain enantiomerically pure starting materials.[3]

Step 2: Boc Protection of 2-Aminocyclohexanol Isomers

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a well-established and high-yielding reaction.[4]

-

Materials:

-

cis- or trans-2-aminocyclohexanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

Dissolve the respective 2-aminocyclohexanol isomer (1.0 equivalent) in the chosen solvent.

-

Add triethylamine (1.1 equivalents) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography on silica gel.

-

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Boc protection of 2-aminocyclohexanol.

The Spectroscopic Interrogation: Unveiling the Molecular Architecture

Once synthesized and purified, the core of the structure elucidation lies in the interpretation of spectroscopic data. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of tert-butyl (2-hydroxycyclohexyl)carbamate. The key to this differentiation lies in the analysis of the coupling constants between the protons on the cyclohexane ring, particularly the protons at C1 (bearing the hydroxyl group) and C2 (bearing the carbamate group).

The Chair Conformation and its Implications

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. In this conformation, the substituents on each carbon can occupy either an axial (perpendicular to the general plane of the ring) or an equatorial (in the general plane of the ring) position.

-

trans-isomer: In the most stable chair conformation of the trans-isomer, both the hydroxyl and the carbamate groups will occupy equatorial positions to minimize steric hindrance. This results in the protons at C1 and C2 being in axial positions.

-

cis-isomer: In the cis-isomer, one substituent must be axial and the other equatorial. The bulkier tert-butoxycarbonylamino group will preferentially occupy the equatorial position to minimize A-strain, forcing the smaller hydroxyl group into an axial position. Consequently, the proton at C1 will be equatorial, and the proton at C2 will be axial.

The Karplus Relationship: Translating Coupling Constants to Dihedral Angles

The magnitude of the coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is the cornerstone of differentiating the cis and trans isomers.

-

Axial-Axial Coupling (³J_ax,ax_): The dihedral angle between two vicinal axial protons is approximately 180°. According to the Karplus relationship, this results in a large coupling constant, typically in the range of 8-13 Hz.

-

Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_) Couplings: The dihedral angles for these interactions are approximately 60°. This leads to much smaller coupling constants, typically in the range of 2-5 Hz.

Interpreting the ¹H NMR Spectra

| Isomer | C1-H Orientation | C2-H Orientation | Expected C1-H to C2-H Coupling Constant (³J) | Rationale |

| trans | Axial | Axial | 8 - 13 Hz (Large) | Dihedral angle of ~180° between the two axial protons. |

| cis | Equatorial | Axial | 2 - 5 Hz (Small) | Dihedral angle of ~60° between the axial and equatorial protons. |

¹³C NMR Spectroscopy

While ¹H NMR is more definitive for stereochemical assignment through coupling constants, ¹³C NMR provides valuable information about the carbon skeleton. The chemical shifts of the carbons in the cyclohexane ring will differ slightly between the cis and trans isomers due to the different steric environments of the axial and equatorial substituents. Generally, a carbon bearing an axial substituent will be more shielded (appear at a lower ppm value) compared to a carbon with an equatorial substituent.

Visualization of the NMR-based Logic

Caption: Logical workflow for stereoisomer determination using NMR.

Infrared (IR) Spectroscopy: Confirming Functional Groups

IR spectroscopy is an essential tool for confirming the presence of key functional groups within the molecule. While it is less powerful than NMR for differentiating stereoisomers, the fingerprint region can sometimes show subtle differences.

Expected IR Absorptions for tert-Butyl (2-hydroxycyclohexyl)carbamate:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (alcohol) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |

| N-H (carbamate) | Stretching | 3450 - 3250 |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=O (carbamate) | Stretching | 1725 - 1705 |

| C-N (carbamate) | Stretching | 1250 - 1020 |

| C-O (alcohol) | Stretching | 1260 - 1000 |

The presence of these characteristic peaks provides strong evidence for the successful synthesis of the target molecule.[5][6]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum should show a peak corresponding to the molecular weight of tert-butyl (2-hydroxycyclohexyl)carbamate (C₁₁H₂₁NO₃), which is 215.29 g/mol .

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group ([M - 57]⁺) is a very common fragmentation for Boc-protected compounds.

-

Loss of isobutylene ([M - 56]⁺).

-

Loss of water ([M - 18]⁺) from the hydroxyl group.

-

Cleavage of the cyclohexane ring.

-

The mass spectra of the precursor aminocyclohexanols can also be informative. The NIST WebBook provides mass spectra for both cis- and trans-2-aminocyclohexanol.[7][8][9]

A Self-Validating System: The Convergence of Evidence

The power of this multi-technique approach lies in the convergence of evidence. The synthesis provides the material, IR and MS confirm the presence of the correct functional groups and molecular weight, and NMR spectroscopy provides the definitive evidence for the stereochemical arrangement. Each piece of data corroborates the others, creating a self-validating system that instills confidence in the final structural assignment.

This in-depth guide has outlined the critical steps and the underlying scientific principles for the complete structure elucidation of tert-butyl (2-hydroxycyclohexyl)carbamate. By understanding the "why" behind each experimental choice and analytical interpretation, researchers can approach their own structural characterization challenges with a robust and logical framework.

References

-

Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. [Link]

-

Schiffers, I., & Bolm, C. (2004). Synthesis and Resolution of Racemic Trans-2-(N-Benzyl)Amino-1-Cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-Mandelic Acid. Organic Syntheses, 81, 211. [Link]

-

Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

WMU ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

- Google Patents. (n.d.). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and ...

-

ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

NIST. (n.d.). trans-2-Aminocyclohexanol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. Retrieved from [Link]

-

NIST. (n.d.). trans-2-Aminocyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). cis-2-Aminocyclohexanol. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 2-amino-, cis-. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,... Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). tert-butyl (cis-4-hydroxycyclohexyl)carbamate. Retrieved from [Link]

-

iChemical. (n.d.). tert-butyl {(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-hydroxycyclohexylcarbonyl}carbamate, CAS No. 929693-30-1. Retrieved from [Link]

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. trans-2-Aminocyclohexanol [webbook.nist.gov]

- 8. trans-2-Aminocyclohexanol [webbook.nist.gov]

- 9. Cyclohexanol, 2-amino-, cis- [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of tert-Butyl (2-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Key Intermediate in Pharmaceutical Synthesis

tert-Butyl (2-hydroxycyclohexyl)carbamate is a carbamate derivative of 2-aminocyclohexanol. This bifunctional molecule, featuring a hydroxyl group and a Boc-protected amine on a cyclohexane ring, serves as a crucial chiral building block in the synthesis of a variety of pharmaceutical compounds. The presence of two functional groups with different reactivities and the stereogenic centers on the cyclohexane ring make it a versatile synthon for creating complex molecular architectures. Its significance is notably highlighted in the synthetic routes for antiviral drugs, such as oseltamivir (Tamiflu®) and its analogues, where the specific stereochemistry of the cyclohexane core is critical for biological activity.[1][2][3][4]

The physical properties of tert-butyl (2-hydroxycyclohexyl)carbamate are fundamentally influenced by the relative orientation of the hydroxyl and the carbamate groups on the cyclohexane ring, leading to the existence of cis and trans diastereomers. These stereoisomers can exhibit distinct physical characteristics, such as melting point, solubility, and chromatographic behavior, which are critical considerations for process development, purification, and quality control in a drug development setting. This guide provides a comprehensive overview of the physical properties of tert-butyl (2-hydroxycyclohexyl)carbamate, with a focus on the differences between its diastereomers and the analytical techniques used for their characterization.

Stereoisomerism: The Critical Influence of Spatial Arrangement

The relationship between the hydroxyl and the N-Boc-amino substituents on the cyclohexane ring dictates the classification of tert-butyl (2-hydroxycyclohexyl)carbamate into its cis and trans forms. This stereochemical difference is not merely a structural nuance; it profoundly impacts the molecule's three-dimensional shape, intermolecular interactions, and, consequently, its macroscopic physical properties.

Caption: Relationship between the core molecule and its cis/trans isomers.

Comparative Physical Properties

The differentiation in physical properties between the cis and trans isomers is a key consideration for their separation and handling. The following table summarizes the available data for various isomers of tert-butyl (2-hydroxycyclohexyl)carbamate. It is important to note that some of the cited data pertains to derivatives with additional functional groups, which can influence the physical properties.

| Property | cis-Isomer (or related) | trans-Isomer (or related) | Derivative: (1R,2R,5S)-5-(dimethylcarbamoyl) |

| CAS Number | 167081-25-6 (for 4-hydroxy isomer) | 121282-70-0 | 929693-30-1 |

| Molecular Formula | C₁₁H₂₁NO₃ | C₁₁H₂₁NO₃ | C₁₄H₂₆N₂O₄ |

| Molecular Weight | 215.29 g/mol | 215.29 g/mol | 286.37 g/mol [5][6] |

| Appearance | White to off-white solid | Data not available | Solid |

| Melting Point | 95 °C (for cis-4-hydroxy isomer)[7][8] | Data not available | 107-111 °C[5] |

| Boiling Point | 337.7 ± 31.0 °C (Predicted)[7][8] | Data not available | 389.1 °C at 760 mmHg[5] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted)[7][8] | Data not available | 1.47 g/cm³[5] |

| Solubility | Slightly soluble in water[7][8] | Data not available | Data not available |

Analytical Characterization: A Multi-technique Approach

A robust analytical strategy is essential for the confirmation of structure, assessment of purity, and differentiation of stereoisomers of tert-butyl (2-hydroxycyclohexyl)carbamate. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule and for distinguishing between the cis and trans isomers.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons on the carbons bearing the hydroxyl and carbamate groups (C1 and C2), are diagnostic. In the trans isomer, one would expect to see a larger diaxial coupling constant between these protons if they adopt a diaxial conformation in the chair form of the cyclohexane ring. The broad singlet for the nine protons of the tert-butyl group is a characteristic feature in both isomers, typically appearing around 1.4-1.5 ppm. The proton of the N-H carbamate group will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will confirm the carbon skeleton. The carbonyl carbon of the Boc group typically resonates around 155 ppm. The carbons attached to the oxygen and nitrogen atoms (C1 and C2) will appear in the downfield region of the aliphatic range.

Infrared (IR) Spectroscopy

FTIR spectroscopy is primarily used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.

-

C=O Stretch: A strong, sharp absorption band in the range of 1680-1720 cm⁻¹ is indicative of the carbonyl group of the carbamate.[13]

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the hydroxyl and carbamate groups.

The exact positions of these bands can be subtly influenced by the stereochemistry and intermolecular interactions, which may differ between the cis and trans isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pattern. Under electrospray ionization (ESI) conditions, the molecule is expected to form protonated molecules [M+H]⁺. A common fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group or isobutylene, which can be observed in the tandem mass spectrum (MS/MS).[14][15][16][17][18]

Chromatography

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of tert-butyl (2-hydroxycyclohexyl)carbamate. Due to the chirality of the molecule, chiral HPLC methods are necessary to separate the enantiomers of a specific diastereomer. The separation of the cis and trans diastereomers can typically be achieved using standard reversed-phase or normal-phase HPLC conditions.

Experimental Protocols

The determination of the physical properties of tert-butyl (2-hydroxycyclohexyl)carbamate follows established laboratory procedures.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Protocol:

-

A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for melting point determination.

Solubility Determination

Solubility data is critical for designing reaction conditions, purification procedures, and formulations.

Protocol (Shake-Flask Method):

-

An excess amount of the solid is added to a known volume of a specific solvent in a sealed vial.

-

The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is allowed to settle, or it is filtered or centrifuged to separate the undissolved solid.

-

A known volume of the saturated supernatant is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[1][19]

Recrystallization for Purification

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical: the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Protocol:

-

The impure solid is dissolved in a minimum amount of a suitable hot solvent.

-

The hot solution is filtered, if necessary, to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

The crystals are collected by filtration.

-

The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Applications in Drug Development

The stereochemically defined structure of tert-butyl (2-hydroxycyclohexyl)carbamate makes it a valuable chiral building block in the pharmaceutical industry.

-

Antiviral Agents: As previously mentioned, derivatives of this compound are key intermediates in the synthesis of the neuraminidase inhibitor oseltamivir and its analogues. The specific arrangement of the functional groups on the cyclohexane ring is essential for the correct orientation of the molecule within the active site of the neuraminidase enzyme.[1][2][3][4]

-

Chiral Pool Synthesis: Enantiomerically pure forms of tert-butyl (2-hydroxycyclohexyl)carbamate can be used as starting materials in chiral pool synthesis to introduce a defined stereochemical element into a target molecule. This is a powerful strategy for the asymmetric synthesis of complex drug candidates.

-

Scaffold for Combinatorial Chemistry: The cyclohexane core can serve as a rigid scaffold onto which various functional groups can be introduced at the hydroxyl and deprotected amino positions. This allows for the creation of libraries of related compounds for screening in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling tert-butyl (2-hydroxycyclohexyl)carbamate. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (2-hydroxycyclohexyl)carbamate is a fundamentally important building block in modern pharmaceutical synthesis, with its utility deeply rooted in its stereochemical and bifunctional nature. A thorough understanding of its physical properties, and the differences between its diastereomers, is paramount for its effective use in research and development. The analytical techniques and experimental protocols outlined in this guide provide a framework for the characterization, purification, and handling of this versatile compound, enabling scientists and drug development professionals to leverage its full potential in the creation of novel therapeutics.

References

-

iChemical. tert-butyl {(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-hydroxycyclohexylcarbonyl}carbamate, CAS No. 929693-30-1. [Link]

- Supporting Information, Synlett, 2013, 24, A-H. (This is a placeholder for a more specific citation if one were available in the search results).

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Wikipedia. Oseltamivir total synthesis. [Link]

-

PubChem. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. [Link]

-

Molecules, 2020, 25(15), 3381. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. [Link]

-

Abd Haris, S. A.-N. (2022). The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives. Masters thesis, Universiti Teknologi MARA (UiTM). [Link]

-

PubChem. tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate. [Link]

-

Journal of the American Society for Mass Spectrometry, 2005, 16(4), 553-64. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

Journal of Mass Spectrometry, 2010, 45(10), 1167-76. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

-

Tyler Parra. (2020, July 17). How To Recrystallize A Solid. YouTube. [Link]

-

The Journal of Organic Chemistry, 2010, 75(21), 7244–7254. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). [Link]

-

PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]

-

Organic Chemistry Portal. (2009, January 4). Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. [Link]

-

Pharmaffiliates. tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. [Link]

-

SpectraBase. Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. [Link]

-

Chinese Journal of Analytical Chemistry, 2010, 38(10), 1450–1456. Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. [Link]

-

NIST WebBook. Cyclohexanamine, N-cyclohexyl-. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

International Journal of Biomedical Science, 2008, 4(2), 85-95. Chiral Drugs. An Overview. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

-

Forensic Toxicology, 2017, 35, 185-191. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

-

Journal of Chromatography A, 2013, 1308, 137-143. Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition. [Link]

-

ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

-

ResearchGate. ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. [Link]

Sources

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives / Sufi An-Nur Abd Haris - UiTM Institutional Repository [ir.uitm.edu.my]

- 4. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

- 5. tert-butyl {(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-hydroxycyclohexylcarbonyl}carbamate, CAS No. 929693-30-1 - iChemical [ichemical.com]

- 6. tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | C14H26N2O4 | CID 58084196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE CAS#: 167081-25-6 [m.chemicalbook.com]

- 8. 167081-25-6 CAS MSDS (TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. tert-Butyl ((1R,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl)carbamate(1268512-14-6) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 12. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mt.com [mt.com]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of tert-Butyl (2-hydroxycyclohexyl)carbamate

Introduction

tert-Butyl (2-hydroxycyclohexyl)carbamate is a carbamate derivative of cyclohexanol, featuring a bulky tert-butyl protecting group. Its structural attributes—a polar hydroxyl group, a moderately polar carbamate linkage, and a nonpolar cyclohexyl ring—confer upon it a nuanced solubility profile that is critical for its application in pharmaceutical synthesis and other organic chemistry domains. Understanding the solubility of this compound is paramount for process development, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of tert-butyl (2-hydroxycyclohexyl)carbamate, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility Prediction

The solubility of an organic compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[1]

Molecular Structure Analysis:

-

Cyclohexyl Ring: This bulky, nonpolar aliphatic ring structure contributes to the compound's lipophilicity, favoring solubility in nonpolar organic solvents.

-

Hydroxyl Group (-OH): As a polar functional group, the hydroxyl moiety can engage in hydrogen bonding, enhancing solubility in polar protic solvents like water and alcohols.

-

Carbamate Group (-NHCOO-): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing to solubility in polar solvents.

-

tert-Butyl Group: This large, nonpolar group significantly increases steric hindrance and lipophilicity, which can diminish solubility in highly polar solvents like water.

Based on this structure, tert-butyl (2-hydroxycyclohexyl)carbamate is expected to exhibit limited solubility in water and good solubility in a range of organic solvents, particularly those with moderate polarity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₃ | [2] |

| Molecular Weight | 215.29 g/mol | [2] |

| XLogP3 | 1.6 | [2] |

| Boiling Point | 337.7 ± 31.0 °C | [2] |

| Density | 1.06 ± 0.1 g/cm³ | [2] |

The positive XLogP3 value suggests a higher affinity for octanol than water, indicating a degree of lipophilicity.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is governed by two primary energetic factors: the lattice energy of the solid and the solvation energy of the solute molecules by the solvent molecules. For a compound to dissolve, the energy released upon solvation must be sufficient to overcome the energy holding the crystal lattice together.

Experimental Determination of Solubility

A systematic approach to determining the solubility of tert-butyl (2-hydroxycyclohexyl)carbamate involves qualitative assessments followed by quantitative measurements.

Qualitative Solubility Testing

Qualitative tests provide a rapid assessment of solubility in a range of solvents and can inform the choice of solvents for quantitative analysis.[3] These tests also help classify the compound based on its acidic or basic properties.

Experimental Protocol:

-

Preparation: Label a series of small, dry test tubes for each solvent to be tested (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, ethyl acetate, hexane).

-

Sample Addition: Add approximately 25 mg of tert-butyl (2-hydroxycyclohexyl)carbamate to each test tube.[3]

-

Solvent Addition: Add 0.75 mL of the respective solvent to each test tube in small portions.[3]

-

Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[1]

-

Observation: Observe the mixture to determine if the solid has completely dissolved. If a liquid sample is being tested for miscibility, observe for the formation of one or two layers.[1]

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the resulting solution with litmus paper to determine its acidity or basicity.[4]

Table 2: Predicted Qualitative Solubility

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble/Insoluble | The large nonpolar cyclohexyl and tert-butyl groups are expected to dominate over the polar hydroxyl and carbamate groups. |

| Polar Protic | Ethanol | Soluble | The alkyl chain of ethanol can interact with the nonpolar parts of the molecule, while its hydroxyl group can hydrogen bond with the solute. |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is suitable for interacting with the carbamate and hydroxyl groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of solvating a wide range of compounds. |

| Nonpolar | Hexane | Sparingly Soluble/Insoluble | The polarity of the hydroxyl and carbamate groups will likely hinder solubility in a completely nonpolar solvent. |

| Acidic Aqueous | 5% HCl | Insoluble | The carbamate nitrogen is generally not basic enough to be protonated by dilute acid. |

| Basic Aqueous | 5% NaOH | Insoluble | The hydroxyl group is not acidic enough to be deprotonated by a dilute base. |

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Experimental Protocol:

-

Supersaturation: Add an excess amount of tert-butyl (2-hydroxycyclohexyl)carbamate to a known volume of the selected solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the flask in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Factors Influencing Solubility

Several factors can significantly impact the solubility of tert-butyl (2-hydroxycyclohexyl)carbamate:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the crystal.[5]

-

pH: While the compound itself is neutral, significant changes in pH outside the neutral range could potentially lead to hydrolysis of the carbamate bond over extended periods, especially at elevated temperatures, which would affect solubility measurements.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the compound can lead to different solubility values, as each polymorph will have a unique crystal lattice energy.

Conclusion

The solubility of tert-butyl (2-hydroxycyclohexyl)carbamate is a critical parameter for its effective use in research and development. Its molecular structure, with both polar and nonpolar functionalities, results in a nuanced solubility profile. While predicted to be soluble in many common organic solvents, its aqueous solubility is expected to be low. This guide provides a robust framework for both predicting and experimentally determining the solubility of this compound, emphasizing systematic and scientifically sound methodologies. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, and formulating final products.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- tert-butyl N-((2S,1S)-2-hydroxycyclohexyl)carbamate - Echemi.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Solubility of Organic Compounds.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

Sources

Introduction: The Strategic Importance of 1,2-Amino Alcohols in Drug Discovery

An In-depth Technical Guide to the Stereoselective Synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate Isomers

The tert-butyl (2-hydroxycyclohexyl)carbamate scaffold, existing as distinct cis and trans stereoisomers, represents a class of chiral building blocks of paramount importance in medicinal chemistry and pharmaceutical development. These molecules are 1,2-amino alcohols, a structural motif present in numerous biologically active compounds and chiral ligands. The precise spatial arrangement of the hydroxyl and N-Boc protected amine groups dictates their three-dimensional conformation, which in turn governs their interaction with biological targets such as enzymes and receptors.[1][2] Consequently, the ability to synthesize stereochemically pure cis and trans isomers is a critical requirement for constructing complex molecular architectures and for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and critical characterization techniques for the preparation of both cis- and trans-tert-butyl (2-hydroxycyclohexyl)carbamate. We will delve into the mechanistic underpinnings of the key stereochemistry-defining reactions, offering field-proven insights for researchers, chemists, and drug development professionals.

The Cornerstone Strategy: Stereospecific Ring-Opening of Cyclohexene Oxide

The most robust and widely adopted strategy for establishing the 1,2-difunctionalized cyclohexane core hinges on the nucleophilic ring-opening of cyclohexene oxide. This reaction is a cornerstone of stereoselective synthesis because it proceeds via a classic SN2 mechanism. The nucleophile attacks one of the epoxide carbons from the face opposite the C-O bond, forcing the ring to open and resulting in a product where the nucleophile and the newly formed hydroxyl group are in an anti-periplanar, or trans, configuration.[3][4] This inherent stereospecificity is the key to controlling the relative configuration of the two adjacent stereocenters.

The general mechanism, which dictates that a nitrogen nucleophile will yield a trans-1,2-amino alcohol, is illustrated below.

Sources

A Technical Guide to the Commercial Availability and Synthesis of Chiral tert-Butyl (2-hydroxycyclohexyl)carbamate for Pharmaceutical Research and Development

This guide provides an in-depth analysis of the commercial landscape and synthetic methodologies for chiral tert-Butyl (2-hydroxycyclohexyl)carbamate, a critical building block for the pharmaceutical industry. Intended for researchers, medicinal chemists, and process development scientists, this document offers a practical examination of sourcing and preparing this versatile chiral intermediate, with a focus on the stereochemically pure (1R,2R) and (1S,2S) enantiomers.

Executive Summary: The Strategic Importance of Chiral 1,2-Aminocyclohexanol Derivatives

Chiral 1,2-aminocyclohexanol scaffolds are privileged structures in medicinal chemistry, imparting crucial conformational rigidity and stereochemical definition to pharmacologically active molecules. The tert-butoxycarbonyl (Boc) protected form, tert-Butyl (2-hydroxycyclohexyl)carbamate, offers a stable, yet readily cleavable, amine protecting group, making it an ideal intermediate for multi-step synthetic campaigns. The precise orientation of the hydroxyl and carbamate functionalities in the trans configuration is paramount for achieving desired target engagement and optimizing pharmacokinetic profiles. This guide will navigate the complexities of obtaining the specific enantiomers required for drug discovery and development projects.

Commercial Availability: A Fragmented Landscape

The commercial availability of chiral tert-Butyl (2-hydroxycyclohexyl)carbamate is isomer-dependent. While some enantiomers and diastereomers are readily available from various suppliers, others, notably the unsubstituted (1R,2R)-enantiomer, are less common as catalog items and may require custom synthesis.

Supplier Overview

A survey of prominent chemical suppliers reveals the following landscape for different isomers. It is important to note that availability and product specifications are subject to change, and direct inquiry with the suppliers is always recommended.

| Isomer | CAS Number | Representative Suppliers | Purity (Typical) | Notes |

| (1S,2S)-tert-Butyl (2-hydroxycyclohexyl)carbamate | 145166-06-9 | Win-Win Chemical[1], Arctom, Echemi[2] | ≥98% | Generally available as a catalog product. |

| (1R,2S)-tert-Butyl (2-hydroxycyclohexyl)carbamate | 291533-28-3 | Advanced ChemBlocks[3], Various online marketplaces | ≥97%[4][5] | This cis-isomer is commercially available. |

| (1R,2R,5S)-tert-Butyl (5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate | 929693-30-1 | SHANGHAI T&W PHARMACEUTICAL CO., LTD.[6][7], Pharmaffiliates[8], Parchem[1], Matrix Scientific[9], BLD Pharm[10] | ≥99%[7] | A key intermediate in the synthesis of the anticoagulant Edoxaban.[11][12] |

| (1R,2R)-tert-Butyl (2-hydroxycyclohexyl)carbamate | Not readily found | Custom synthesis may be required. | N/A | Less common as a stock item compared to its enantiomer and diastereomers. |

Synthetic Strategies for Enantiomerically Pure trans-tert-Butyl (2-hydroxycyclohexyl)carbamate

For research and development programs requiring the specific (1R,2R) or (1S,2S) enantiomers, particularly on a larger scale, in-house synthesis is often a necessity. Two primary strategies are prevalent: the optical resolution of a racemic mixture and asymmetric synthesis.

Optical Resolution of Racemic trans-2-Aminocyclohexanol

This classical approach involves the preparation of racemic trans-2-aminocyclohexanol followed by separation of the enantiomers using a chiral resolving agent. The resolved amino alcohol is then protected with the Boc group.

Caption: Workflow for Optical Resolution.

Step 1: Preparation of Racemic trans-2-Aminocyclohexanol Racemic trans-2-aminocyclohexanol can be synthesized by the reaction of cyclohexene oxide with aqueous ammonia.[13]

Step 2: Diastereomeric Salt Formation and Resolution A common method involves the use of an optically active organic acid, such as a derivative of tartaric acid, to form diastereomeric salts with the racemic amino alcohol.[13]

-

Dissolve racemic trans-2-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol).

-

Add an equimolar amount of the chiral resolving agent.

-

Heat the mixture to ensure complete dissolution and then allow it to cool slowly.

-

The less soluble diastereomeric salt will precipitate out. The optical purity of the salt can be improved by recrystallization.

-

Isolate the precipitated salt by filtration. The other diastereomer remains in the mother liquor and can be recovered.

Step 3: Liberation of the Enantiopure Amino Alcohol

-

Treat the isolated diastereomeric salt with a base (e.g., NaOH or K2CO3) to neutralize the chiral acid and liberate the free amino alcohol.

-

Extract the enantiomerically pure amino alcohol into an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

Step 4: Boc Protection

-

Dissolve the enantiopure trans-2-aminocyclohexanol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or diisopropylethylamine).

-

Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction mixture by washing with aqueous solutions to remove impurities.

-

Purify the product by column chromatography or recrystallization to yield the desired enantiomer of tert-butyl (2-hydroxycyclohexyl)carbamate.

Asymmetric Synthesis: Catalytic Enantioselective Methods

Asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer without the need for resolving a racemic mixture. A notable method is the catalytic enantioselective addition of a carbamate to a meso-epoxide.

Caption: Asymmetric Synthesis Workflow.

This protocol is adapted from the work of Jacobsen and co-workers on the enantioselective addition of carbamates to meso-epoxides.[6]

Step 1: Catalytic Enantioselective Carbamate Addition

-

In a dry reaction vessel under an inert atmosphere, dissolve the chiral catalyst (e.g., oligomeric (salen)Co-OTf complex) in a suitable solvent.

-

Add the carbamate nucleophile (e.g., phenyl carbamate).

-

Cool the mixture to the desired temperature and add cyclohexene oxide.

-

Stir the reaction until complete consumption of the epoxide.

Step 2: Deprotection and Boc Protection

-

The resulting protected amino alcohol can then be subjected to deprotection conditions if an aryl carbamate was used.

-

The free amino alcohol is then protected with a Boc group as described in the optical resolution protocol (Section 3.1.2, Step 4).

This method provides direct access to the enantioenriched trans-1,2-amino alcohol precursor, which can then be converted to the final product.

Applications in Drug Development

The primary application of chiral tert-Butyl (2-hydroxycyclohexyl)carbamate is as a versatile building block in the synthesis of complex pharmaceutical agents. The stereochemistry of this intermediate is often critical for the biological activity of the final drug molecule.

Case Study: Synthesis of Edoxaban

A prominent example is the use of a derivative, tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate (CAS: 929693-30-1), in the synthesis of Edoxaban. Edoxaban is an oral, direct factor Xa inhibitor used as an anticoagulant. The specific stereochemistry of the aminocyclohexanol core is crucial for its binding to the active site of the enzyme. The synthesis involves the coupling of this chiral intermediate with other fragments to construct the final complex molecule.[11]

Broader Utility in Medicinal Chemistry

Beyond specific examples, the chiral trans-1,2-aminocyclohexanol scaffold is found in a variety of bioactive molecules and is a valuable starting material for the synthesis of:

-

Chiral Ligands: For use in asymmetric catalysis.

-

Conformationally Constrained Peptidomimetics: The rigid cyclohexane ring serves as a scaffold to mimic peptide turns.

-

Novel Heterocyclic Systems: The hydroxyl and amino groups provide handles for further chemical transformations to build complex ring systems.

The ability to introduce a protected amine and a hydroxyl group in a stereodefined manner makes this a highly valuable tool for medicinal chemists exploring structure-activity relationships.

Conclusion

While the commercial availability of specific enantiomers of tert-Butyl (2-hydroxycyclohexyl)carbamate can be limited, robust synthetic methods exist for their preparation. For drug development programs, a thorough evaluation of the "make versus buy" decision is essential. The optical resolution of racemic trans-2-aminocyclohexanol provides a reliable, albeit classical, approach. For greater efficiency and elegance, asymmetric synthesis via catalytic ring-opening of cyclohexene oxide presents a state-of-the-art alternative. The utility of this chiral building block, exemplified by its role in the synthesis of Edoxaban, underscores its importance in modern pharmaceutical research.

References

-

Jacobsen, E. N., et al. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]

-

tert-butyl N-[(1R, 2S)-2-hydroxycyclohexyl]carbamate, min 97%, 10 grams. (n.d.). Retrieved from [Link]

-

tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

145166-06-9 | tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate - Win-Win Chemical. (n.d.). Retrieved from [Link]

-

tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate CAS NO.929693-30-1. (n.d.). LookChem. Retrieved from [Link]

- Method for producing optically active trans-2-aminocyclohexanol and intermediate for producing the same. (2010). EP2168943A1.

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). (n.d.). CA3087004A1.

-

tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate 97% | CAS: 291533-28-3 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate, CasNo.929693-30-1 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 929693-30-1 Cas No. | tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate | Matrix Scientific [matrixscientific.com]

- 10. 929693-30-1|tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]